molecular formula C23H35ClN2O2 B13755579 4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride CAS No. 119041-07-5

4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride

Cat. No.: B13755579
CAS No.: 119041-07-5
M. Wt: 407.0 g/mol
InChI Key: JRUJDZUAYIUKBF-UHFFFAOYSA-N
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Description

4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is a chemical compound known for its applications in various scientific fields. It is an intermediate in dye manufacture and works as a reagent for the determination of lead . This compound is also suitable for the qualitative assay of cyanogens .

Properties

CAS No.

119041-07-5

Molecular Formula

C23H35ClN2O2

Molecular Weight

407.0 g/mol

IUPAC Name

[4-[7-[4-(dimethylamino)phenoxy]heptoxy]phenyl]-dimethylazanium;chloride

InChI

InChI=1S/C23H34N2O2.ClH/c1-24(2)20-10-14-22(15-11-20)26-18-8-6-5-7-9-19-27-23-16-12-21(13-17-23)25(3)4;/h10-17H,5-9,18-19H2,1-4H3;1H

InChI Key

JRUJDZUAYIUKBF-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)OCCCCCCCOC2=CC=C(C=C2)N(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde under acidic conditions to form the intermediate 4,4’-methylenebis(N,N-dimethylaniline). This intermediate is then reacted with heptamethylene glycol to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride involves its interaction with various molecular targets. It can act as an electron donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. The compound can also form complexes with metal ions, affecting their bioavailability and activity .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is unique due to its heptamethylene bridge, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its reactivity and makes it suitable for specific applications in dye synthesis and biochemical assays .

Biological Activity

4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride, commonly referred to as Michler's base, is an organic compound that has garnered attention in various fields, particularly in the synthesis of dyes and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and safety considerations.

  • Molecular Formula : C17H22N2
  • Molecular Weight : 254.377 g/mol
  • CAS Number : 101-61-1
  • Solubility : Soluble in methanol; insoluble in water .

4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride acts primarily as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in modifying histones and regulating gene expression. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Antitumor Activity

Recent studies have indicated that compounds similar to Michler's base exhibit significant antitumor properties. For instance:

  • Inhibition of Cancer Cell Growth : Research has shown that derivatives of Michler's base can inhibit the growth of various cancer cell lines, including A2780 and HepG2 cells. The IC50 values for these compounds suggest potent antitumor activity, with some exhibiting over tenfold greater potency than established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
  • Mechanism of Action : The antitumor effects are attributed to the induction of cell cycle arrest and apoptosis. Specifically, compounds derived from Michler's base have been shown to induce G2/M phase arrest and promote apoptotic pathways in cancer cells .

Other Biological Activities

In addition to its antitumor properties, Michler's base has been investigated for:

  • Analytical Applications : It serves as an analytical reagent for determining lead concentrations due to its ability to form stable complexes with lead ions .
  • Potential Neuroprotective Effects : Some studies suggest that Michler's base may exhibit neuroprotective properties by modulating pathways involved in oxidative stress and inflammation.

Safety and Toxicology

Despite its potential benefits, 4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride is classified as a hazardous substance:

  • Carcinogenic Potential : The compound is suspected to be carcinogenic based on animal studies and its structural characteristics .
  • Environmental Impact : It is highly toxic to aquatic organisms and may cause long-term adverse effects in the environment .

Study 1: HDAC Inhibition and Cancer Therapy

A study published in 2019 explored the development of novel HDAC inhibitors based on the structure of Michler's base. The results indicated that these compounds not only inhibited HDAC activity but also demonstrated significant antiproliferative effects on solid tumor cell lines, suggesting their potential as lead compounds for cancer therapy .

Study 2: Environmental Toxicology Assessment

Research assessing the environmental impact of Michler's base highlighted its toxicity to aquatic life. This study emphasized the need for careful handling and disposal protocols when working with this compound to mitigate environmental risks .

Q & A

Q. What are the recommended synthetic routes for 4,4'-(Heptamethylenedioxy)bis(N,N-dimethylaniline) hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between N,N-dimethylaniline derivatives and heptamethylenedioxy precursors. To optimize efficiency:
  • Use Schotten-Baumann conditions for amide bond formation, ensuring stoichiometric control of acyl chloride intermediates.
  • Employ catalytic acid (e.g., HCl) to accelerate etherification steps, as seen in analogous methylenedioxy-containing compounds .
  • Purify intermediates via recrystallization in ethanol/water mixtures to remove unreacted starting materials. Monitor reaction progress with thin-layer chromatography (TLC) using silica plates and UV visualization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) is critical for purity assessment, detecting impurities at ≤0.1% levels .
  • High-resolution mass spectrometry (HRMS) in positive ion mode confirms molecular weight (e.g., [M+H]⁺ ion).
  • ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–7.2 ppm) and methylene groups (δ 3.2–3.8 ppm), with dimethylamine signals at δ 2.9–3.1 ppm .

Q. What are the best practices for ensuring the compound's stability during storage?

  • Methodological Answer :
  • Store under inert conditions (argon atmosphere) in amber glass vials at –20°C to prevent oxidative degradation .
  • Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to assess degradation products, such as hydrolyzed dimers .

Advanced Research Questions

Q. How can researchers identify and quantify process-related impurities in batches of the compound?

  • Methodological Answer :
  • Spike batch samples with pharmacopeial impurity standards (e.g., EP/JP reference materials) to calibrate HPLC retention times and quantify impurities like N-oxide derivatives or demethylated analogs .
  • Use LC-MS/MS to differentiate isobaric impurities, leveraging fragmentation patterns (e.g., loss of HCl or methyl groups) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) arising from hydrochloride salt formation?

  • Methodological Answer :
  • Compare spectra of the free base (generated via neutralization with NaHCO₃) and hydrochloride salt to distinguish pH-dependent shifts, particularly for amine protons .
  • For ambiguous MS signals, perform deuterium exchange experiments to confirm labile protons (e.g., –NH or –OH groups) .

Q. How to design solvent systems for reactions involving this compound to balance solubility and reactivity?

  • Methodological Answer :
  • Screen solvents using Hansen solubility parameters ; polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may compete in nucleophilic reactions.
  • For etherification steps, use dichloromethane with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

  • Methodological Answer :
  • Conduct reactions in fume hoods with explosion-proof equipment due to potential HCl gas release .
  • Use personal protective equipment (PPE) : nitrile gloves, safety goggles, and flame-resistant lab coats. Pre-treat spills with sodium bicarbonate to neutralize acidic residues .

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